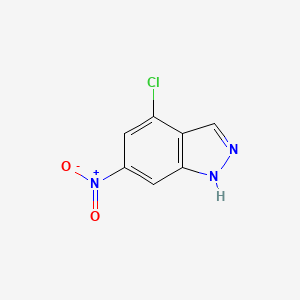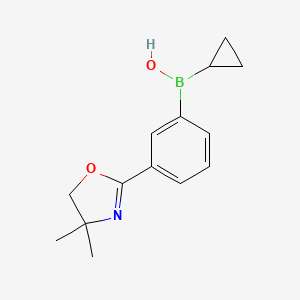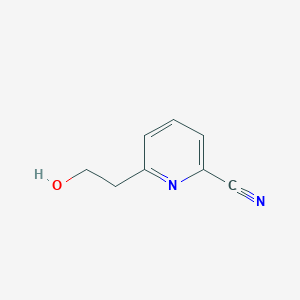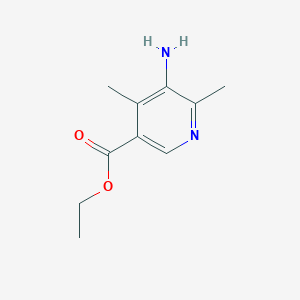![molecular formula C13H13NO2S B11764259 8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol](/img/structure/B11764259.png)
8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinoline core, and a thiol group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core and the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the quinoline core can produce dihydroquinoline derivatives .
Scientific Research Applications
8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The quinoline core can interact with nucleic acids and other biomolecules, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents and functional groups, such as:
- 2,3-dihydro-[1,4]dioxino[2,3-g]quinoline derivatives
- 8-ethylquinoline derivatives
- Thiol-substituted quinolines
Uniqueness
What sets 8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol apart is its unique combination of a dioxino ring, quinoline core, and thiol group.
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
8-ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-7-thione |
InChI |
InChI=1S/C13H13NO2S/c1-2-8-5-9-6-11-12(16-4-3-15-11)7-10(9)14-13(8)17/h5-7H,2-4H2,1H3,(H,14,17) |
InChI Key |
UKMRCVSQHLPTPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC3=C(C=C2NC1=S)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)








![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
![7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
![potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B11764249.png)
